BenchChemオンラインストアへようこそ!

PMX-53

Pharmacokinetics Oral Bioavailability C5aR1 Antagonist

Choose PMX-53 for its definitive orthosteric C5aR1 binding and extended 6-hour in vivo pharmacodynamic duration, enabling sustained target engagement in acute 3-6 hour inflammatory models. This macrocyclic hexapeptidomimetic achieves concentration-dependent pathway discrimination (IC50 22 nM MPO release vs 75 nM chemotaxis) and validated oral efficacy in chronic cardiovascular inflammation studies. Its distinct pharmacokinetics from PMX205 and non-competitive mechanism versus avacopan ensure precise experimental outcomes without in-class substitution.

Molecular Formula C47H65N11O7
Molecular Weight 896.1 g/mol
Cat. No. B1678909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMX-53
SynonymsPMX 53;  PMX 53;  PMX53;  Ac-Phe-cyclo(Orn-Pro-D-Cha-Trp-Arg);  AcPhe(ornithine-Pro-cyclohexylamine-Trp-Arg. AcPhe(ornithine-Pro-cyclohexylamine-Trp-Arg)
Molecular FormulaC47H65N11O7
Molecular Weight896.1 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N
InChIInChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1
InChIKeyYOKBGCTZYPOSQM-HPSWDUTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PMX-53 (3D53): A Cyclic Peptide C5a Receptor Antagonist with Defined Oral Bioactivity


PMX-53 (3D53), also designated AcF-[OP(D-Cha)WR], is a macrocyclic hexapeptidomimetic that functions as a non-competitive antagonist of the complement C5a receptor 1 (C5aR1/CD88) with nanomolar potency [1]. The compound is characterized by its synthetic peptidic scaffold and has demonstrated oral activity in preclinical models . PMX-53 specifically binds to C5aR1 without affinity for the alternative C5a receptor C5L2 or the C3a receptor . The compound also exhibits low-affinity agonist activity at the Mas-related G protein-coupled receptor X2 (MrgX2) at higher concentrations .

Why PMX-53 Cannot Be Interchanged with PMX205 or Other C5aR1 Antagonists


Despite structural similarity to the analog PMX205 (hydrocinnamate-[OP(D-Cha)WR]), PMX-53 exhibits substantially different pharmacokinetic behavior that precludes functional substitution [1]. The compounds differ by a single N-terminal modification, yet this translates into marked divergence in oral bioavailability and CNS penetration [1]. Compared with small-molecule C5aR1 antagonists such as avacopan (CCX168), PMX-53 binds at the orthosteric site and acts non-competitively, whereas avacopan occupies an allosteric pocket with distinct pharmacological consequences [2]. Furthermore, PMX-53 demonstrates different receptor selectivity profiles versus other peptidic C5aR1 antagonists such as JPE-1375, with measurable differences in in vivo pharmacodynamic duration [3]. These compound-specific properties mandate deliberate selection based on experimental requirements rather than in-class substitution.

PMX-53 Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


PMX-53 vs PMX205 Oral Bioavailability: 9% vs 23% in Mouse PK Studies

In a direct comparative pharmacokinetic study in mice, PMX-53 demonstrated an oral bioavailability of 9%, which was substantially lower than that of its close structural analog PMX205 at 23% when administered at identical doses [1]. Both compounds exhibited rapid absorption and followed a two-compartment model with elimination half-lives of approximately 20 minutes [1]. PMX205 also displayed greater efficiency in penetrating the intact CNS compared to PMX-53 [1].

Pharmacokinetics Oral Bioavailability C5aR1 Antagonist Preclinical DMPK

PMX-53 vs JPE-1375 In Vivo Active Duration: 6 Hours vs Less Than 2 Hours

Using a mouse pharmacodynamic model that measured C5a-induced neutrophil mobilization and TNF elevation, PMX-53 and JPE-1375 both achieved inhibition at intravenous doses as low as 1 mg/kg [1]. However, the duration of in vivo activity for PMX-53 persisted for up to 6 hours, significantly exceeding that of JPE-1375, which lasted less than 2 hours [1]. Pharmacokinetic analysis confirmed that PMX-53 had a longer half-life, enabling the development of an accurate PK/PD model [1].

Pharmacodynamics In Vivo Efficacy C5aR1 Antagonist Neutrophil Mobilization

PMX-53 Orthosteric Binding vs Avacopan Allosteric Binding: Structural Differentiation by X-ray Crystallography

Crystal structures of human C5aR in ternary complexes revealed that PMX-53 binds at the orthosteric site of the receptor, whereas the small-molecule antagonist avacopan (CCX168) occupies a distinct allosteric binding pocket [1]. PMX-53 stabilizes the C5aR structure through orthosteric engagement, while avacopan and NDT9513727 exhibit chemically diverse allosteric binding poses with different pharmacological implications [1].

Structural Biology C5aR1 Antagonist GPCR Pharmacology Binding Mode

PMX-53 Functional Antagonism IC50 Values: 22 nM (MPO Release) and 75 nM (Chemotaxis) in Human Neutrophils

PMX-53 inhibits C5a-induced functional responses in isolated human polymorphonuclear leukocytes with distinct IC50 values for different endpoints: 22 nM for myeloperoxidase (MPO) release and 75 nM for chemotaxis . Preincubation with PMX-53 at approximately 10 nM blocks C5a-induced Ca²⁺ mobilization in HMC-1 and RBL-2H3 cells while demonstrating selectivity over C3a responses . The compound acts as a non-competitive antagonist and produces insurmountable antagonism at the C5a receptor .

Functional Pharmacology Neutrophil Activation C5aR1 Antagonist In Vitro Potency

PMX-53: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Acute In Vivo Studies Requiring Multi-Hour C5aR1 Blockade Without Frequent Redosing

Based on the pharmacodynamic duration of up to 6 hours observed in head-to-head comparison with JPE-1375 (<2 hours) [1], PMX-53 is the preferred choice among peptidic C5aR1 antagonists for acute in vivo experiments spanning 3-6 hour time windows. The extended active duration at 1 mg/kg IV enables sustained target engagement during experimental protocols such as endotoxic shock models, ischemia-reperfusion injury assessments, or acute inflammation studies where repeated bolus dosing would introduce confounding variables.

Structural Pharmacology Studies of Orthosteric GPCR Antagonism

PMX-53 serves as a definitive orthosteric probe for C5aR structural and signaling studies, validated by X-ray crystallography demonstrating its binding site distinct from allosteric antagonists such as avacopan and NDT9513727 [2]. This established binding mode makes PMX-53 the appropriate selection for researchers investigating orthosteric ligand-receptor interactions, structure-guided drug design efforts targeting the C5a binding pocket, or comparative pharmacology experiments contrasting orthosteric versus allosteric antagonism outcomes.

Non-CNS Inflammation Models Where Oral Dosing Feasibility Is Required but High Systemic Bioavailability Is Not Critical

While PMX-53 demonstrates lower oral bioavailability (9%) compared to PMX205 (23%) [3], its oral activity has been validated in cardiovascular inflammation models such as the DOCA-salt hypertensive rat model, where 1 mg/kg/day oral gavage for 32 days attenuated inflammatory cell infiltration, fibrosis, and ventricular stiffness [4]. PMX-53 is appropriate for chronic oral dosing studies in peripheral inflammatory disease models where CNS penetration is not a primary objective and where the established oral efficacy profile provides a reference benchmark.

Neutrophil Functional Pathway Dissection via Differential Inhibition Potency

The distinct IC50 values of PMX-53 for C5a-induced neutrophil myeloperoxidase release (22 nM) versus chemotaxis (75 nM) enable concentration-dependent pathway discrimination. Researchers studying C5aR1-mediated neutrophil effector functions can titrate PMX-53 concentrations to selectively interrogate degranulation pathways at lower concentrations while requiring higher concentrations to achieve full chemotaxis inhibition, a pharmacological feature that supports mechanistic studies of biased signaling downstream of C5aR1 engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for PMX-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.